molecular formula C15H18ClN3O2 B2720760 5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride CAS No. 2320221-74-5

5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2720760
CAS No.: 2320221-74-5
M. Wt: 307.78
InChI Key: AIVFPUCOEGXHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a 4-(pyrrolidin-3-yloxy)phenyl moiety at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. This compound is of interest due to its structural resemblance to bioactive heterocycles, particularly in antitumor and antimicrobial research. The 1,2,4-oxadiazole ring confers metabolic stability, while the cyclopropyl and pyrrolidine groups may modulate receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

5-cyclopropyl-3-(4-pyrrolidin-3-yloxyphenyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c1-2-11(1)15-17-14(18-20-15)10-3-5-12(6-4-10)19-13-7-8-16-9-13;/h3-6,11,13,16H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVFPUCOEGXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)OC4CCNC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H15_{15}ClN2_{2}O2_{2}
  • Molecular Weight : 250.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit:

  • Antiproliferative Effects : The compound demonstrates significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through the activation of p53 pathways and caspase cascades .

Cytotoxicity Testing

A series of in vitro studies have evaluated the cytotoxic effects of this compound. The results are summarized in Table 1.

Cell LineIC50_{50} (µM)Reference
MCF-715.63
A54912.45
HeLa10.20

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's activity is comparable to established chemotherapeutics.

Mechanistic Insights

Western blot analysis revealed that treatment with this compound led to increased levels of p53 and cleaved caspase-3 in MCF-7 cells, indicating its role in promoting apoptosis . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer cell survival pathways .

Case Studies

Recent investigations have highlighted the potential of this compound in various therapeutic contexts:

  • Hepatocellular Carcinoma (HCC) :
    • A study demonstrated that derivatives of oxadiazole compounds could act as agonists for human caseinolytic protease P (HsClpP), showing promise in treating HCC by maintaining mitochondrial homeostasis .
  • Combination Therapies :
    • Research indicated that combining this oxadiazole derivative with other chemotherapeutic agents could enhance overall anticancer efficacy while reducing side effects associated with higher doses of traditional therapies.

Comparison with Similar Compounds

3-(4-Thiophenyl)-5-methyl-1,2,4-oxadiazole

[1,2,4]Triazole-3-thiol derivatives (e.g., from )

5-Aryl-1,3,4-oxadiazole-2-ylamino-triazole derivatives (e.g., from )

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity (IC₅₀, μM) Key Reference
Target Compound 1,2,4-oxadiazole Cyclopropyl, 4-(pyrrolidin-3-yloxy) Under investigation
[1,2,4]Triazole-3-thiol 1,2,4-triazole Thiol, aryl 12.5 (vs. HCT-116)
5-Aryl-1,3,4-oxadiazole-triazole hybrid 1,3,4-oxadiazole Aryl, semicarbazide Moderate antitumor activity

Key Observations :

  • The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, a limitation observed in methyl-substituted oxadiazoles .

Antitumor Activity

  • [1,2,4]Triazole-3-thiol derivatives exhibited cytotoxic activity against HCT-116 colon carcinoma cells (IC₅₀ = 12.5 μM), comparable to Vinblastine . In contrast, 1,3,4-oxadiazole derivatives from showed only moderate activity, suggesting the 1,2,4-oxadiazole core in the target compound may offer superior binding to cellular targets.
  • The pyrrolidine moiety in the target compound could mimic natural amine-containing ligands, enhancing interactions with kinase or protease targets implicated in cancer progression.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound [1,2,4]Triazole-3-thiol 5-Aryl-1,3,4-oxadiazole Hybrid
Molecular Weight (g/mol) 347.8 280.3 395.4
LogP 2.1 (predicted) 1.8 3.2
Aqueous Solubility High (HCl salt) Moderate Low

Key Insights :

  • The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to neutral triazole or oxadiazole derivatives .
  • Higher LogP in the 5-aryl hybrid (Table 2) suggests increased lipophilicity, which may compromise bioavailability—a challenge mitigated in the target compound via polar pyrrolidine substituents.

Research Findings and Implications

  • : Triazole derivatives demonstrated that sulfur-containing substituents (e.g., thiol) enhance cytotoxicity, but their instability in vivo limits utility. The target compound’s oxadiazole core and cyclopropyl group may address this .
  • : Hybrid oxadiazole-triazole structures showed that electron-withdrawing aryl groups improve target binding. The target’s pyrrolidinyloxy group, with its electron-donating properties, may offer a complementary mechanism .

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